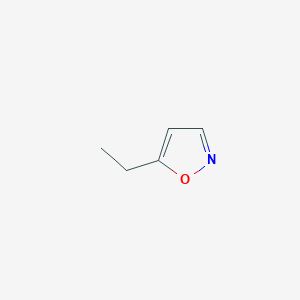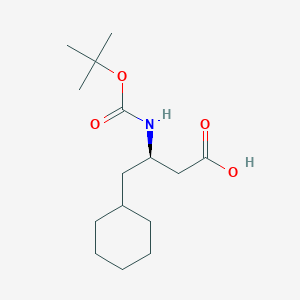
trisodium;benzene-1,3,5-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trisodium;benzene-1,3,5-trisulfonate is a chemical compound with the molecular formula C6H3Na3O9S3. It is characterized by three sulfonic acid groups attached to a benzene ring, each neutralized by a sodium ion. This compound is known for its use as a dye intermediate and corrosion inhibitor .
Synthetic Routes and Reaction Conditions:
Sulfonation of Benzene: The synthesis of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) typically begins with the sulfonation of benzene. Benzene is treated with sulfur trioxide or oleum under controlled conditions to introduce sulfonic acid groups at the 1, 3, and 5 positions on the benzene ring.
Neutralization: The resulting 1,3,5-benzenetrisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The process involves:
Continuous Sulfonation: Using continuous reactors to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: trisodium;benzene-1,3,5-trisulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for redox reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of 1,3,5-benzenetrisulfonic acid can be formed.
Oxidation/Reduction Products: These reactions may lead to changes in the oxidation state of the sulfur atoms.
Scientific Research Applications
trisodium;benzene-1,3,5-trisulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) depends on its application:
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Dye Intermediate:
Comparison with Similar Compounds
1,3-Benzenedisulfonic Acid, Disodium Salt: Contains two sulfonic acid groups and is used in similar applications but with different reactivity and properties.
1,5-Naphthalenedisulfonic Acid: Another sulfonated aromatic compound with distinct structural and functional characteristics.
Uniqueness: trisodium;benzene-1,3,5-trisulfonate is unique due to its three sulfonic acid groups, which provide higher solubility and reactivity compared to compounds with fewer sulfonic acid groups .
Properties
CAS No. |
43052-65-9 |
|---|---|
Molecular Formula |
C6H3Na3O9S3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
trisodium;benzene-1,3,5-trisulfonate |
InChI |
InChI=1S/C6H6O9S3.3Na/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15;;;/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
NUUFGLOPUMQYIX-UHFFFAOYSA-K |
SMILES |
C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Naphthalen-2-yl)methyl]piperidine](/img/structure/B1628965.png)





![Dimethyl[3-(oleoylamino)propyl]ammonium propionate](/img/structure/B1628976.png)



![2-Phenylbenzo[B]fluoranthene](/img/structure/B1628981.png)



